molecular formula C20H17FN2O3S2 B2900225 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-32-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2900225
CAS No.: 941875-32-7
M. Wt: 416.49
InChI Key: QFWCQMOCGKOICC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a thiazole ring, and a fluorobenzyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the thiazole ring: This often involves the condensation of α-haloketones with thiourea or related compounds.

    Introduction of the fluorobenzyl group: This step might involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with a thiol group.

    Coupling reactions: The final step would involve coupling the benzo[d][1,3]dioxole and thiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions might target the thiazole ring or the acetamide group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Uniqueness

The presence of the fluorobenzyl group in N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide may confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-15-4-1-13(2-5-15)10-27-20-23-16(11-28-20)8-19(24)22-9-14-3-6-17-18(7-14)26-12-25-17/h1-7,11H,8-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWCQMOCGKOICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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